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Compound of Interest

Compound Name: Egfr-IN-70

Cat. No.: B10831569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Egfr-IN-70, a potent Epidermal Growth Factor Receptor (EGFR)

inhibitor. The information is compiled from publicly available scientific literature and presented

for research and development purposes.

Chemical Properties and Structure
Egfr-IN-70, also known as compound 18j, is a fourth-generation EGFR inhibitor designed to

target resistance mutations, particularly the C797S mutation, which confers resistance to third-

generation inhibitors like osimertinib.[1]

Property Value

Compound Name Egfr-IN-70 (compound 18j)

CAS Number 2926716-96-1

Chemical Class
Conformational Constrained 4-(1-Sulfonyl-3-

indol)yl-2-phenylaminopyrimidine Derivative

The chemical structure of Egfr-IN-70 is based on a 4-(1-sulfonyl-3-indol)yl-2-

phenylaminopyrimidine scaffold, which is conformationally constrained. This structural design is

a result of a hybridization strategy combining elements from existing EGFR inhibitors.[2][3]
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Mechanism of Action
Egfr-IN-70 is an ATP-competitive inhibitor that binds to the kinase domain of EGFR. Its design

allows it to potently inhibit EGFR harboring various mutations, including the challenging

T790M/C797S double mutation.[1] The sulfonyl group at the 1'-position of the indole ring is

designed to form a potential hydrogen bond with the side-chain amino group of Lys745 in the

EGFR kinase domain, contributing to its inhibitory activity.[2]

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling

cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In cancer, mutations in

EGFR can lead to its constitutive activation, driving uncontrolled cell proliferation. Egfr-IN-70,

by inhibiting the kinase activity of mutant EGFR, effectively blocks these downstream signals,

leading to the suppression of tumor cell growth.
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Caption: EGFR Signaling Pathway and Inhibition by Egfr-IN-70.

Biological Activity
Egfr-IN-70 has demonstrated potent inhibitory activity against various EGFR mutants and

strong anti-proliferative effects in cancer cell lines.

Kinase Inhibitory Activity
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of Egfr-
IN-70 against different EGFR kinase variants.

EGFR Mutant IC50 (nM)

EGFR19del/T790M/C797S 15.8

EGFRL858R/T790M/C797S 23.6

Data sourced from Chen H, et al. J Med Chem. 2022.[1]

Anti-proliferative Activity
Egfr-IN-70 has been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC)

cell lines harboring EGFR mutations.

Cell Line EGFR Mutation IC50 (µM)

PC-9-OR 19del/T790M/C797S 0.644

Data sourced from Chen H, et al. J Med Chem. 2022.[1]

Experimental Protocols
The following are representative protocols for the key experiments used to characterize Egfr-
IN-70. These are based on standard methodologies and the specific details from the primary

literature.

Synthesis of Egfr-IN-70 (Compound 18j)
The synthesis of 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine derivatives, including Egfr-
IN-70, involves a multi-step process. A general scheme is outlined below.[2]
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Caption: General Synthetic Scheme for Egfr-IN-70.

Detailed Steps:

SNAr Substitution: Commercially available indole (19a) undergoes a nucleophilic aromatic

substitution (SNAr) reaction with 2,4,5-trichloropyrimidine (20) to yield intermediate 21a.[2]

N-Sulfonylation: Intermediate 21a is then reacted with various alkyl sulfonyl chlorides in the

presence of a deprotonating agent such as sodium hydride (NaH) to produce the indole N-

substituted intermediates (22a-d).[2]

Further Elaboration: These intermediates are then subjected to further chemical

modifications to arrive at the final 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine

derivatives, including Egfr-IN-70.[2]

For the exact reaction conditions, purification methods, and characterization data, please refer

to the supporting information of the primary publication by Chen H, et al.

EGFR Kinase Activity Assay
A continuous-read kinase assay is employed to determine the in vitro potency of Egfr-IN-70
against various EGFR mutants.

Materials:

Recombinant human EGFR enzymes (wild-type and mutants)

ATP
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Fluorescently labeled peptide substrate (e.g., Y12-Sox)

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

Egfr-IN-70 (serially diluted in DMSO)

384-well microtiter plates

Plate reader capable of fluorescence detection

Protocol:

Prepare 10X stocks of EGFR enzyme, ATP, and the peptide substrate in the kinase reaction

buffer.

Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.

Add 0.5 µL of serially diluted Egfr-IN-70 in 50% DMSO to the wells.

Pre-incubate the enzyme and inhibitor for 30 minutes at 27°C.

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox

peptide substrate.

Immediately begin monitoring the fluorescence signal (e.g., λex 360 nm / λem 485 nm) at

regular intervals (e.g., every 71 seconds) for 30-120 minutes using a plate reader.

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time

plot.

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10831569?utm_src=pdf-body
https://www.benchchem.com/product/b10831569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare 10X Stocks:
EGFR Enzyme, ATP, Substrate

Dispense EGFR Enzyme
into 384-well plate

Add Serially Diluted
Egfr-IN-70

Pre-incubate at 27°C
for 30 min

Initiate Reaction with
ATP/Substrate Mix

Monitor Fluorescence
over Time

Calculate Initial Velocity
and Determine IC50

Click to download full resolution via product page

Caption: Workflow for EGFR Kinase Activity Assay.

Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
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Materials:

Cancer cell lines (e.g., PC-9-OR)

Cell culture medium and supplements

Egfr-IN-70

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Multi-well spectrophotometer (plate reader)

Protocol:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of Egfr-IN-70 and a vehicle control (DMSO).

Incubate the cells for the desired period (e.g., 72 hours).

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to reduce the MTT to formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value from the dose-response curve.
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Western Blot Analysis of EGFR Signaling
Western blotting is used to detect the phosphorylation status of EGFR and downstream

signaling proteins, providing insight into the mechanism of action of Egfr-IN-70.

Materials:

Cancer cell lines

Egfr-IN-70

EGF (Epidermal Growth Factor)

Lysis buffer with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, anti-pAKT,

anti-total AKT, and a loading control like β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Culture cells to 70-80% confluency and serum-starve overnight if necessary.

Pre-treat the cells with Egfr-IN-70 for a specified time (e.g., 1-2 hours).

Stimulate the cells with EGF for a short period (e.g., 5-15 minutes).
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Lyse the cells on ice with lysis buffer.

Quantify the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

To ensure equal loading, the membrane can be stripped and re-probed with an antibody

against the total protein or a loading control.

This comprehensive guide provides essential information for researchers interested in Egfr-IN-
70. For further details, it is highly recommended to consult the primary research article by Chen

et al. in the Journal of Medicinal Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831569#egfr-in-70-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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